Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]-
Description
Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]- (CAS: 1344734-38-8) is a phenolic derivative featuring two tert-butyl groups at the 2- and 4-positions and a methyliminomethyl substituent at the 6-position. Its molecular formula is $ \text{C}{31}\text{H}{40}\text{N}2\text{O}2 $, with a molecular weight of 472.66 g/mol .
Properties
CAS No. |
143569-55-5 |
|---|---|
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-(methyliminomethyl)phenol |
InChI |
InChI=1S/C16H25NO/c1-15(2,3)12-8-11(10-17-7)14(18)13(9-12)16(4,5)6/h8-10,18H,1-7H3 |
InChI Key |
VDZFUZAJHIZTTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-di-tert-butylphenol and formaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction and increase the yield of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In industrial settings, the production of Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]- is typically carried out in large-scale reactors. The process involves the use of automated systems to control reaction parameters and ensure consistent product quality. The purified product is then packaged and distributed for various applications.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The phenol ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or hydrocarbons. Substitution reactions can result in the formation of halogenated or alkylated derivatives.
Scientific Research Applications
Antifungal Applications
Antifungal Activity:
Recent studies have highlighted the antifungal properties of this compound. Research conducted on Kutzneria sp. strain TSII demonstrated that the compound effectively inhibits the growth of the fungal pathogen Pithomyces atro-olivaceous, which is known to cause leaf spot diseases in groundnut plants. The study utilized both in vitro and in silico methods to confirm the compound's efficacy against fungal mycelial growth .
Molecular Docking Studies:
In silico docking studies indicated that phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]- binds effectively to the active site of mitochondrial ATP synthase enzymes in the target fungus. This binding suggests a potential mechanism of action for its antifungal activity, paving the way for its formulation as an eco-friendly treatment for plant diseases .
Environmental Impact Assessments
Environmental Risk Assessment:
A Tier II assessment by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) evaluated the environmental risks associated with industrial uses of this phenolic compound. The assessment focused on its stability and potential biodegradation pathways under various environmental conditions. The findings indicated that while the compound is stable under certain conditions, further studies are necessary to understand its long-term environmental impact .
Agricultural Applications
Plant Growth Promotion:
The same research on Kutzneria sp. strain TSII also revealed that this phenolic compound plays a role in promoting plant growth. The actinobacterium was shown to produce various metabolites, including proteases and indole acetic acid, which are known to enhance plant growth and resistance against pathogens .
Summary of Applications
Case Studies
-
Case Study on Antifungal Efficacy:
- Objective: To evaluate the antifungal activity against Pithomyces atro-olivaceous.
- Methodology: In vitro assays followed by molecular docking studies.
- Findings: Significant inhibition of fungal growth; effective binding to ATP synthase confirmed through docking studies.
-
Environmental Assessment Case:
- Objective: To assess the environmental risks associated with industrial use.
- Methodology: Tier II assessment framework.
- Findings: Compound stability under chlorination conditions; recommendations for further ecological impact studies.
Mechanism of Action
The mechanism of action of Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares the target compound with structurally similar phenolic derivatives:
Key Observations :
- Steric Effects : Bulky tert-butyl groups at 2- and 4-positions are conserved across analogs, enhancing oxidative stability and lipophilicity .
- Functional Moieties: Substituents at the 6-position (e.g., methyliminomethyl, phenylethyl) modulate solubility, electronic properties, and bioactivity. For instance, the methyliminomethyl group in the target compound may enhance metal-binding capacity compared to unsubstituted analogs .
Bioactivity Comparison
Antioxidant Activity
- Phenol, 2,4-bis(1,1-dimethylethyl)-: Exhibits potent antioxidant activity via hydrogen donation, reducing free radicals in Streptomyces spp. (IC$_{50}$ values comparable to ascorbic acid) .
- Phenol, 2,4-bis(1-phenylethyl)-: Lower antioxidant efficacy due to reduced hydroxyl group availability .
- Target Compound: Predicted higher activity than unsubstituted analogs due to the methyliminomethyl group’s electron-donating effects, though direct data is lacking .
Antimicrobial Activity
- Phenol, 2,4-bis(1,1-dimethylethyl)-: Shows antibacterial activity against Pseudomonas aeruginosa (GC-MS fractionation) and antifungal properties in Streptomyces extracts .
- Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-: Synergistic antimicrobial effects with alkane derivatives in Streptomyces sp. H3-2 .
Anticancer and Cytotoxic Activity
- Phenol, 2,4-bis(1,1-dimethylethyl)-: Cytotoxic against HeLa cells (IC$_{50}$ = 12.5 µg/mL) via ROS induction .
- Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)-: Noted for antiviral activity against SARS-CoV-2 (30.18% abundance in bioactive fractions) .
Biological Activity
Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]- (commonly referred to as BHT or butylated hydroxytoluene) is a phenolic compound widely recognized for its biological activities. This article explores its antifungal properties, antioxidant capabilities, and potential applications in agricultural and pharmaceutical contexts.
- Molecular Formula : CHNO
- Molecular Weight : 250.35 g/mol
- CAS Number : 128-37-0
Antifungal Activity
Recent studies have highlighted the antifungal properties of BHT. A notable investigation conducted by researchers from Kutzneria sp. strain TSII demonstrated that this compound exhibits significant antifungal activity against Pithomyces atro-olivaceous, a pathogen affecting groundnut plants. The study utilized both in vitro and in silico methods to evaluate the efficacy of BHT.
Key Findings:
- Inhibition of Fungal Growth : The ethyl acetate extract containing BHT inhibited fungal mycelial growth effectively in potato dextrose agar (PDA) plates.
- Molecular Docking Studies : In silico docking revealed a strong binding affinity of BHT to the active site of mitochondrial ATP synthase in Pithomyces atro-olivaceous, indicating its potential as a targeted antifungal agent .
Antioxidant Properties
BHT is also recognized for its antioxidant capabilities. It acts by scavenging free radicals and preventing oxidative damage to cellular components. This property makes it valuable in both food preservation and therapeutic applications.
- Free Radical Scavenging : BHT donates hydrogen atoms to free radicals, stabilizing them and preventing chain reactions that lead to cellular damage.
- Application in Food Industry : Its antioxidant properties are exploited to extend the shelf life of fats and oils by preventing rancidity.
Case Studies
- Study on Plant Growth Promotion :
- Environmental Impact Assessment :
Comparative Analysis of Biological Activities
| Activity | Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]- | Other Phenolic Compounds |
|---|---|---|
| Antifungal | Strong activity against Pithomyces atro-olivaceous | Varies; some show moderate activity |
| Antioxidant | Effective scavenger of free radicals | Many phenolics exhibit similar properties |
| Plant Growth Promotion | Enhances growth via PGP mechanisms | Some compounds promote growth; effectiveness varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
